6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can also participate in redox reactions, influencing cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-amino-2,3-dihydropyrimidin-4(1H)-one: Contains an amino group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique chemical properties, such as increased reactivity in redox reactions and potential for forming strong interactions with biological targets. This makes it distinct from its oxo and amino analogs.
Properties
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-5-3-7(12-13(5)2)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWXLLNUVMFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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